molecular formula C14H19N3O4S B2420675 ethyl 6-methyl-2-oxo-4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidine-5-carboxylate CAS No. 946354-52-5

ethyl 6-methyl-2-oxo-4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidine-5-carboxylate

Cat. No. B2420675
CAS RN: 946354-52-5
M. Wt: 325.38
InChI Key: APNKLTLEVXOUET-UHFFFAOYSA-N
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Description

“Ethyl 6-methyl-2-oxo-4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidine-5-carboxylate” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been achieved using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . The product was obtained with a yield of 84% .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the Biginelli reaction and the Huisgen 1,3-dipolar cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a pale yellow solid appearance and a melting point of 98–100°C .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing novel derivatives of pyrimidine, exploring their crystal structures, and evaluating their biological activities. For example, Stolarczyk et al. (2018) synthesized new 4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, examining their crystal structures and cytotoxic activities against cancer cell lines. This study highlights the potential of these compounds in cancer research, emphasizing structural variations and their impact on biological activity (Stolarczyk et al., 2018).

Antimicrobial and Antifungal Applications

Another area of application is the development of compounds with antimicrobial and antifungal properties. Tiwari et al. (2018) reported the synthesis of novel chromone-pyrimidine coupled derivatives, showcasing their antimicrobial analysis, enzyme assay, docking study, and toxicity study. This research demonstrates the compounds' effectiveness against bacterial and fungal infections, contributing to the search for new antimicrobial agents (Tiwari et al., 2018).

Novel Synthesis Methods

The development of new synthesis methods for pyrimidine derivatives also represents a significant research application. Verves et al. (2013) discussed the synthesis of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives, which are converted by intramolecular cyclization to yield methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates. This study not only presents a novel synthetic route but also contributes to the broader field of heterocyclic chemistry (Verves et al., 2013).

Nonlinear Optical Properties

Research into the nonlinear optical properties of pyrimidine derivatives has also been conducted. Dhandapani et al. (2017) grew organic crystals of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate and analyzed their structural, nonlinear optical, and other physical properties. This study contributes to the understanding of materials science and the development of new optical materials (Dhandapani et al., 2017).

Mechanism of Action

The mechanism of action of similar compounds was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These compounds have shown promising neuroprotective and anti-inflammatory properties .

Future Directions

The future directions for similar compounds include further investigation of their neuroprotective and anti-inflammatory properties . They have potential to be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-3-21-13(19)11-9(2)15-14(20)16-12(11)22-8-10(18)17-6-4-5-7-17/h3-8H2,1-2H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNKLTLEVXOUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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